molecular formula C14H17ClN2O2 B2904384 ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride CAS No. 52855-69-3

ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride

Cat. No. B2904384
CAS RN: 52855-69-3
M. Wt: 280.75
InChI Key: YSQFZJHHRLGAFV-UHFFFAOYSA-N
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Description

“Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis of Novel Compounds

Several studies have focused on synthesizing new derivatives of imidazole and evaluating their potential applications. For instance, Al-badrany et al. (2019) synthesized new 1,3,4-oxadiazole compounds derived from 1H-imidazole and assessed their antibacterial activity, indicating the potential for developing new antibiotics (Al-badrany, Mohammed, & Alasadi, 2019). Similarly, Bekircan and Bektaş (2008) prepared ethyl imidate hydrochlorides and explored their reactions to create various compounds, demonstrating the versatility of imidazole derivatives in synthesizing diverse chemical structures (Bekircan & Bektaş, 2008).

Biological Activity Evaluation

Research has also been conducted on the biological activities of imidazole derivatives. The study by Mohareb and Gamaan (2018) subjected ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate to heterocyclization reactions, yielding compounds with significant antitumor activities against various cancer cell lines, highlighting the potential of imidazole derivatives in cancer therapy (Mohareb & Gamaan, 2018).

Antifungal and Antimicrobial Applications

Imidazole derivatives have shown promise in antifungal and antimicrobial applications. For example, the synthesis and evaluation of benzimidazole acetohydrazide derivatives as epidermal growth factor receptor (EGFR) inhibitors were conducted, indicating a potential route for developing new therapeutic agents (Demirel et al., 2017). Additionally, Toraskar, Kadam, and Kulkarni (2009) synthesized azetidinones with moderate to good antifungal activity, further demonstrating the utility of imidazole derivatives in addressing fungal infections (Toraskar, Kadam, & Kulkarni, 2009).

properties

IUPAC Name

ethyl 2-(1-benzylimidazol-2-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)10-13-15-8-9-16(13)11-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQFZJHHRLGAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CN1CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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